Ethyl acetoacetate-3,4-13C2

Catalog No.
S1921470
CAS No.
89186-80-1
M.F
C6H10O3
M. Wt
132.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetoacetate-3,4-13C2

CAS Number

89186-80-1

Product Name

Ethyl acetoacetate-3,4-13C2

IUPAC Name

ethyl 3-oxo(3,4-13C2)butanoate

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,5+1

InChI Key

XYIBRDXRRQCHLP-BFQMUAMKSA-N

SMILES

CCOC(=O)CC(=O)C

Canonical SMILES

CCOC(=O)CC(=O)C

Isomeric SMILES

CCOC(=O)C[13C](=O)[13CH3]

Isotope Labeling for Metabolic Tracing:

EAC-3,4-13C2 is isotopically enriched with 13C atoms at the 3rd and 4th carbon positions. This enrichment allows scientists to trace the metabolic pathway of a compound. When incorporated into a cell culture or an organism, EAC-3,4-13C2 becomes incorporated into various downstream metabolites. By analyzing the position of the 13C label in these metabolites using techniques like Mass Spectrometry (MS), researchers can determine the specific pathway the original molecule took within the cell or organism [, ].

Mechanism Elucidation in Enzyme Studies:

EAC-3,4-13C2 can be used to study the mechanisms of enzymes involved in cellular metabolism. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, scientists can track the fate of the 13C label in the product. This information helps elucidate the specific steps involved in the enzymatic reaction and the bonds that are broken and formed [].

Internal Standard in Quantitative MS Analysis:

Due to its high purity and distinct isotopic signature, EAC-3,4-13C2 can be used as an internal standard in quantitative MS analysis of metabolites. An internal standard is a compound added to a sample in a known amount to account for variations during sample preparation and instrument performance. The presence of the labeled molecule allows for comparison with the unlabeled target metabolites, leading to more accurate quantification [].

Ethyl acetoacetate-3,4-13C2 is a stable isotope-labeled compound derived from ethyl acetoacetate, where the carbon atoms at positions 3 and 4 are substituted with the carbon-13 isotope. This compound is significant in organic synthesis and various scientific applications due to its isotopic labeling, which allows for detailed tracking of metabolic pathways and reaction mechanisms. Ethyl acetoacetate itself is an important intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical and agrochemical industries.

  • Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms, which is crucial for its reactivity and interaction with other molecules.
  • Nucleophilic Substitution: The enolate form of ethyl acetoacetate-3,4-13C2 can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Reduction: This compound can be reduced to yield ethyl 3-hydroxybutyrate, which is another valuable intermediate in organic chemistry.

These reactions are facilitated under various conditions using common reagents such as sodium ethoxide or lithium aluminum hydride.

Ethyl acetoacetate-3,4-13C2 can be synthesized through several methods:

  • Claisen Condensation: This method involves the condensation of ethyl acetate labeled with carbon-13 at positions 3 and 4. The reaction typically occurs in the presence of a strong base such as sodium ethoxide under anhydrous conditions.
  • Diketene Reaction: On an industrial scale, the compound can be produced by treating diketene with ethanol that has been isotopically enriched with carbon-13. This method is favored for its efficiency and scalability.

These synthetic routes ensure high yields and purity of the labeled product.

Ethyl acetoacetate-3,4-13C2 has a range of applications:

  • Metabolic Studies: It serves as a tracer in metabolic experiments to study pathways involving acetoacetic acid derivatives.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 labeling enhances the resolution and detail obtainable from nuclear magnetic resonance studies, aiding in structural elucidation of complex molecules.
  • Pharmaceutical Development: The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to drug discovery and development processes.

Research involving ethyl acetoacetate-3,4-13C2 often focuses on its interactions within biological systems. Its role as a tracer allows scientists to monitor how it participates in metabolic pathways and its effects on enzyme activity. Additionally, studies have indicated that compounds related to ethyl acetoacetate can influence cellular responses to nutrient availability and stress conditions.

Several compounds are structurally related to ethyl acetoacetate-3,4-13C2. Here are some notable examples:

Compound NameCAS NumberUnique Features
Ethyl acetoacetate-1,2-13C277504-74-6Labeled at positions 1 and 2; used for similar applications.
Ethyl acetoacetate-1,3-13C289186-80-1Labeled at positions 1 and 3; useful for metabolic tracing.
Ethyl acetoacetate141-97-9Unlabeled version; widely used as a general intermediate.

Uniqueness

Ethyl acetoacetate-3,4-13C2 stands out due to its specific labeling at positions 3 and 4. This targeted isotopic enrichment provides unique advantages in tracing specific metabolic pathways compared to other labeled versions. Its distinct labeling allows researchers to gather more precise data regarding the behavior of this compound in biological systems compared to partially labeled or unlabeled counterparts.

Advanced Nuclear Magnetic Resonance Spectroscopic Profiling

¹³C Nuclear Magnetic Resonance Isotopic Position Verification

Carbon-13 nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming isotopic enrichment and structural integrity of ethyl acetoacetate-3,4-¹³C₂ [1] [2]. The compound exhibits characteristic ¹³C enrichment at positions 3 and 4, corresponding to the ketone carbonyl carbon and the acetyl methyl carbon, respectively [2] [3].

The ¹³C nuclear magnetic resonance spectrum of ethyl acetoacetate-3,4-¹³C₂ demonstrates six distinct carbon environments, with enhanced signal intensity observed at the isotopically labeled positions [4]. The ketone carbonyl carbon (position 3) resonates at approximately 200.8 parts per million, while the ester carbonyl carbon (position 6) appears at 167.2 parts per million [4] [5]. The acetyl methyl carbon (position 4) exhibits a characteristic chemical shift at 30.2 parts per million [4].

Isotopic position verification requires comparison with unlabeled ethyl acetoacetate reference standards to confirm the anticipated mass shift of +2 daltons [2] [3]. The isotopic purity specification demands ≥99 atom percent ¹³C enrichment at the designated positions [2] [6]. Signal enhancement factors typically range from 50-fold to 200-fold compared to natural abundance ¹³C signals, facilitating unambiguous identification of labeled positions .

Table 1: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Ethyl Acetoacetate Isotopomers

Carbon PositionUnlabeled EAA δ (ppm)3,4-¹³C₂ EAA Expected δ (ppm)Assignment ConfidenceMultiplicity
C-1 (CH₃ of acetyl)30.230.2Highs
C-2 (CH₂)50.250.2Highs
C-3 (CO)200.8200.8 (¹³C)High (¹³C enriched)s
C-4 (CH₃ ethyl)14.114.1Hight
C-5 (CH₂ ethyl)61.461.4Highq
C-6 (CO ester)167.2167.2 (¹³C)High (¹³C enriched)s

Advanced pulse sequences including Distortionless Enhancement by Polarization Transfer and two-dimensional heteronuclear correlation experiments provide additional structural confirmation [4]. These techniques enable precise assignment of carbon-hydrogen connectivity patterns while confirming isotopic labeling positions [1] [8].

Total Correlation Spectroscopy Analysis of Tautomeric Equilibria

Total Correlation Spectroscopy serves as a powerful analytical tool for investigating the keto-enol tautomeric equilibrium of ethyl acetoacetate-3,4-¹³C₂ [9] [10] [11]. This two-dimensional nuclear magnetic resonance technique maps complete spin systems, enabling comprehensive characterization of both tautomeric forms present in solution [9] [11].

Ethyl acetoacetate undergoes keto-enol tautomerization, with the keto form predominating at approximately 92 percent and the enol form comprising 8 percent at room temperature [9] [12] [10]. The tautomeric interconversion rate is sufficiently slow on the nuclear magnetic resonance timescale to permit separate observation of each form [9] [13].

Total Correlation Spectroscopy experiments reveal distinct correlation patterns for keto and enol tautomers [11]. The keto form exhibits characteristic α-methylene proton resonances at 3.48 parts per million, which correlate with the acetyl methyl protons at 2.21 parts per million [9] [13]. In contrast, the enol form displays a vinyl proton signal at 5.03 parts per million, correlating with acetyl methyl protons shifted upfield to 1.94 parts per million [9] [13].

Table 2: Total Correlation Spectroscopy Analysis of Keto-Enol Tautomeric Equilibrium

TautomerRelative Abundance (%)Key Diagnostic ProtonsAcetyl CH₃ Chemical Shift (ppm)Exchange RateTemperature Dependence
Keto Form92α-CH₂ (3.48 ppm)2.21Slow on NMR timescaleIncreases with temperature
Enol Form8Vinyl-H (5.03 ppm)1.94Slow on NMR timescaleDecreases with temperature

The ¹³C enrichment at positions 3 and 4 enhances Total Correlation Spectroscopy sensitivity through improved signal-to-noise ratios . Dynamic Nuclear Polarization-enhanced Total Correlation Spectroscopy experiments can achieve signal enhancements up to 200-fold, enabling detailed mapping of tautomeric equilibria in complex biological systems .

Temperature-dependent Total Correlation Spectroscopy studies reveal thermodynamic parameters governing tautomeric equilibrium [10] [14]. The equilibrium constant Keq = [enol]/[keto] typically ranges from 0.09 to 0.11 at ambient temperature, with corresponding free energy differences of approximately 2.4 kilocalories per mole favoring the keto form [9] [10].

Mass Spectrometric Isotopic Distribution Analysis

Mass spectrometry provides definitive confirmation of isotopic labeling patterns and molecular integrity for ethyl acetoacetate-3,4-¹³C₂ [15] [16] [17]. The technique enables precise determination of isotopic distribution, molecular weight shifts, and fragmentation pathways characteristic of the labeled compound [15] [18].

The molecular ion peak for ethyl acetoacetate-3,4-¹³C₂ appears at mass-to-charge ratio 132, representing a +2 dalton shift compared to the unlabeled compound (mass-to-charge ratio 130) [2] [17] [19]. This mass shift directly confirms the incorporation of two ¹³C atoms at the specified positions [2] [20].

Characteristic fragmentation patterns facilitate structural confirmation and purity assessment [15] [16]. The base peak typically occurs at mass-to-charge ratio 45, corresponding to the isotopically labeled acetyl cation [¹³CH₃¹³CO]⁺ [15]. Additional diagnostic fragments include peaks at mass-to-charge ratios 87 and 90, representing isotopically shifted molecular fragments [15] [17].

Table 3: Mass Spectrometric Isotopic Distribution Analysis

CompoundMolecular WeightMass ShiftBase Peak (m/z)Molecular Ion Peak (m/z)Characteristic FragmentsIsotopic Purity Required
Ethyl acetoacetate (unlabeled)130.14M+04313043 (CH₃CO⁺), 85, 88N/A
Ethyl acetoacetate-3,4-¹³C₂132.13M+24513245 (¹³CH₃¹³CO⁺), 87, 9099 atom% ¹³C

Isotopic distribution calculations using binomial theorem models predict theoretical abundance patterns for comparison with experimental data [18]. High-resolution mass spectrometry enables discrimination between isobaric species and confirmation of exact mass values [18] [19]. The monoisotopic mass for ethyl acetoacetate-3,4-¹³C₂ is calculated as 132.071944 daltons [20] [19].

Quantitative isotopic purity determination requires integration of isotope peaks relative to total ion current [15] [18]. Specifications typically require ≥99 atom percent ¹³C enrichment at labeled positions, with allowable natural abundance contributions from unlabeled carbons [2] [6]. Mass spectrometric validation protocols include analysis of isotopic distribution patterns, molecular ion integrity, and fragmentation consistency [15] [16].

Chromatographic Purity Assessment Methods

Chromatographic techniques provide essential purity assessment capabilities for ethyl acetoacetate-3,4-¹³C₂, enabling detection and quantification of chemical impurities, isotopic variants, and degradation products [21] [22] [23]. Multiple complementary chromatographic approaches ensure comprehensive purity evaluation across different selectivity mechanisms [21] [23].

High Performance Liquid Chromatography with ultraviolet detection represents the primary analytical method for chemical purity assessment [21] [24]. Reverse-phase separation on C18 stationary phases using acetonitrile-water mobile phase systems achieves baseline resolution of ethyl acetoacetate from potential impurities [21] [24]. The optimized method employs a Newcrom R1 column (3.2 × 100 mm, 5 μm) with 20:80 acetonitrile:water mobile phase, detecting at 200 nanometers wavelength [21].

Gas chromatography provides orthogonal selectivity for volatile impurities and tautomeric form separation [22] [25]. Capillary columns with polydimethylsiloxane stationary phases (BPX-1 or HP-1) enable separation of keto and enol tautomers under temperature-programmed conditions [22] [26]. The characteristic chromatographic profile exhibits a plateau between tautomer peaks, indicating reversible keto-enol transformation during separation [22].

Table 4: Chromatographic Purity Assessment Methods

MethodStationary PhaseMobile Phase/ConditionsDetection Wavelength/MethodRetention Time (min)Purity Assessment RangeLOD/LOQ
HPLC-UVC18 (Newcrom R1)MeCN/H₂O (20:80)200 nm3.698-99%6 ppb
GC-FIDBPX-1 (dimethylsiloxane)Temperature programmingFIDVariable with temp program95-99%10-50 ppm
GC-MSHP-1 or equivalentTemperature programmingMSVariable with temp program95-99%1-10 ppm
TLC-DensitometrySilica gel 60 F₂₅₄EtOAc/MeOH/NH₄OH210 nmRf = 0.6690-98%100-500 ng

Thin Layer Chromatography with densitometric detection provides rapid screening capabilities for major impurities [23] [27]. Silica gel plates developed with ethyl acetate-methanol-ammonium hydroxide systems achieve adequate separation for purity assessment [23]. The method proves particularly valuable for detecting oxidation products such as ethyl 2-hydroxy-3-oxobutanoate, which may form during extended storage [22].

Table 5: Analytical Validation Parameters for Ethyl Acetoacetate-3,4-¹³C₂

ParameterSpecificationTest MethodAcceptance CriteriaFrequency
Isotopic Purity≥99 atom% ¹³C¹³C NMRPass/FailEach batch
Chemical Purity≥98% (CP)HPLC-UV/GC-FIDQuantitativeEach batch
Water Content<0.1%Karl FischerQuantitativeEach batch
Refractive Indexn₂₀/D 1.419Refractometry±0.002Each batch
Boiling Point181°CDistillation±2°CQualification
Melting Point-43°CDSC/Melting point±2°CQualification
Density1.045 g/mL at 25°CPycnometry±0.005 g/mLEach batch

System suitability parameters including resolution, selectivity, and tailing factors must meet established criteria for each chromatographic method [21] [23]. Resolution values >1.5 between critical peak pairs ensure adequate separation for quantitative analysis [21] [23]. Method validation encompasses precision, accuracy, linearity, range, detection limits, and robustness according to International Conference on Harmonisation guidelines [23].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Ethyl acetoacetate-3,4-13C2

Dates

Last modified: 04-14-2024

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